molecular formula C13H28O2 B11943004 1,9-Diethoxynonane CAS No. 92153-97-4

1,9-Diethoxynonane

Cat. No.: B11943004
CAS No.: 92153-97-4
M. Wt: 216.36 g/mol
InChI Key: UGTSXCRMHFOFNS-UHFFFAOYSA-N
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Description

1,9-Diazaphenothiazines are heterocyclic compounds featuring a phenothiazine backbone with two nitrogen atoms substituted at the 1- and 9-positions. These derivatives exhibit promising anticancer activity, primarily through activation of the mitochondrial apoptosis pathway by inducing BAX expression and caspase-9/3 activation . Experimental and computational studies highlight their compliance with Lipinski’s, Ghose’s, and Veber’s rules, suggesting oral bioavailability .

Properties

CAS No.

92153-97-4

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

1,9-diethoxynonane

InChI

InChI=1S/C13H28O2/c1-3-14-12-10-8-6-5-7-9-11-13-15-4-2/h3-13H2,1-2H3

InChI Key

UGTSXCRMHFOFNS-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCCCCCCOCC

Origin of Product

United States

Preparation Methods

1,9-Diethoxynonane can be synthesized through several methods One common synthetic route involves the reaction of nonanal with ethanol in the presence of an acid catalystThe reaction conditions typically involve refluxing the reactants in the presence of a strong acid such as sulfuric acid or hydrochloric acid .

Industrial production methods for 1,9-diethoxynonane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity 1,9-diethoxynonane .

Chemical Reactions Analysis

1,9-Diethoxynonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert 1,9-diethoxynonane to alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.

    Substitution: Nucleophilic substitution reactions can occur at the ether oxygen, leading to the formation of various substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield nonanoic acid, while reduction with sodium borohydride may produce nonanol .

Scientific Research Applications

1,9-Diethoxynonane has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis. Its relatively low reactivity makes it suitable for use in various chemical reactions without interfering with the reactants or products.

    Biology: In biological research, 1,9-diethoxynonane can be used as a solvent for extracting and purifying biomolecules. Its low toxicity and volatility make it a preferred choice for certain applications.

    Medicine: Although not widely used in medicine, 1,9-diethoxynonane can serve as a solvent or carrier for drug delivery systems. Its ability to dissolve both hydrophilic and hydrophobic compounds makes it versatile for formulating various pharmaceutical products.

    Industry: In industrial applications, 1,9-diethoxynonane is used as a solvent in the production of coatings, adhesives, and lubricants.

Mechanism of Action

The mechanism of action of 1,9-diethoxynonane primarily involves its role as a solvent or intermediate in chemical reactions. As a solvent, it facilitates the dissolution and interaction of reactants, thereby enhancing the reaction rate and yield. In biological systems, its low toxicity and ability to dissolve various compounds make it useful for extracting and purifying biomolecules .

Comparison with Similar Compounds

Lipophilicity and Structural Modifications

1,9-Diazaphenothiazines exhibit moderate lipophilicity compared to isomeric derivatives (e.g., 1,6-, 1,8-, 2,7-, and 3,6-diazaphenothiazines). Key findings include:

  • Lipophilicity Range: Experimental RM₀ values (relative lipophilicity) for 1,9-diazaphenothiazines range from 1.197 to 1.9988, while calculated logP values vary between 1.51 (10H-1,9-diazaphenothiazine) and 4.75 (10-benzyl-1,9-diazaphenothiazine) .
  • Substituent Effects: Bulky substituents like benzyl or cycloaminoalkyl groups increase lipophilicity, whereas hydrogen atoms at position 10 reduce it. For example, 10H-1,9-diazaphenothiazine (RM₀ = 1.476) is less lipophilic than its allyl- or propargyl-substituted analogs (RM₀ = 1.8–2.2) .

Table 1: Lipophilicity Comparison of Diazaphenothiazine Isomers

Compound RM₀ Calculated logP Key Substituent
10H-1,9-Diazaphenothiazine 1.476 1.51 H (position 10)
10-Allyl-1,9-DPT* 1.803 2.98 Allyl
10H-3,6-Diazaphenothiazine 1.297 1.62 H (position 10)
10H-1,6-Diazaphenothiazine 2.247 3.12 H (position 10)

*DPT: Diazaphenothiazine .

ADME Properties

1,9-Diazaphenothiazines demonstrate favorable ADME profiles compared to reference compounds like prothipendyl:

  • Blood-Brain Barrier (BBB) Penetration : BBB indices range from 0.85 to 4.55, indicating variable CNS permeability. Derivatives with lower logP (e.g., RM₀ < 2) show reduced BBB penetration .
  • Caco-2 and MDCK Permeability : Caco-2 values (intestinal absorption) are high (95–98 HIA index), while MDCK (renal excretion) varies widely (3.73–80.31), dependent on substituent polarity .
  • p-Glycoprotein Substrate Potential: Select derivatives (e.g., 10-propargyl-1,9-DPT) act as p-glycoprotein substrates, affecting multidrug resistance .

Table 2: ADME Comparison with Prothipendyl

Parameter 1,9-Diazaphenothiazines Prothipendyl (Reference)
BBB Penetration Index 0.85–4.55 1.24
Caco-2 Permeability High (95–98 HIA) Moderate (82 HIA)
MDCK Permeability 3.73–80.31 45.2
p-Glycoprotein Substrate Variable Yes

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Target Specificity

1,9-Diazaphenothiazines target CG/AG protein families, including kinases, proteases, and cytochrome P450 enzymes, unlike 1,6- or 3,6-isomers, which show affinity for neurotransmitter receptors . For example:

  • Anticancer Mechanism: Compounds 4 and 7 (10-allyl and 10-propargyl derivatives) upregulate BAX and downregulate BCL-2, inducing apoptosis in glioblastoma and melanoma cells .
  • Isoform Selectivity : 1,9-DPT derivatives exhibit higher selectivity for cancer cell lines (e.g., MDA-MB-231) than 2,7-DPT analogs .

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